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Core Structure and Basic Properties

7-Oxanorbornadiene (OND), also known as 7-oxabicyclo[2.2.1]hepta-2,5-diene, is a bicyclic compound

with a oxygen atom in the bridgehead position. Its core structure and fundamental identifiers are summarized

below.

Property Description / Value

Chemical Name 7-Oxabicyclo[2.2.1]hepta-2,5-diene [1]

CAS Number 6569-83-1 [1]

Molecular Formula C₆H₆O [1]

Molecular Weight 94.11 g/mol [1]

Density 1.136±0.06 g/cm³ (Predicted) [1]

Boiling Point 129 °C [1]

Synonyms Oxanorbornadiene; 7-Oxanorbornadien; 7-Oxa-2,5-norbornadiene [2]
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Reactivity and Mechanism of Action

The significant utility of ONDs, particularly dicarboxylate derivatives, stems from the unique

electrophilicity of the maleate moiety embedded within the strained bicyclic framework. This structure

confers high reactivity while maintaining stability in aqueous environments, making ONDs excellent

bioconjugation reagents [3].

A key feature of OND chemistry is the Retro-Diels-Alder (rDA) fragmentation, which is typically inert in

the parent OND but is triggered upon nucleophilic addition. This forms the basis for its "click-and-release"

functionality [4]. The primary reaction and degradation pathways are visualized below.
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The primary "click-and-release" mechanism and a key competing side reaction of ONDs.

Key Degradation and Side Reactions

Aqueous-Phase Deactivation: In neutral aqueous buffers, OND diesters can undergo isomerization

rather than simple hydrolysis. Specific pathways can involve intramolecular conjugate addition
followed by rDA, or intermolecular addition of solvents like methanol [3].

Intramolecular [2+2+2] Cycloaddition: A notable competing reaction occurs with dipropargyl ester
ONDs (e.g., compound 3), where the propargyl groups undergo a facile intramolecular cyclization.

This reaction is accelerated in aqueous environments and can be a significant decomposition
pathway, making these derivatives less stable [3].

Stability and Reactivity of OND Adducts
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The stability of OND adducts, and thus the release rate of the conjugated cargo, is highly tunable. The half-

lives of various OND-thiol adducts have been systematically studied, with key findings summarized in the

table below [4].

Adduct R¹ Substituent R² Ester Group Approx. Half-Life (Days)

2a H CO₂Me 0.48

2b Me CO₂Me 2.3

2c CH₂NHDansyl CO₂Me 23.3

2d CH₂N(Me)Dansyl CO₂Me 4.7

2f CH₂NHAc CO₂Me 18.8

2g CH₂NHAc CO₂Et 17.8

2h CH₂NHAc CO₂tBu 11.3

2i CH₂NHAc CO₂CH₂C≡CH 5.6

2q CH₂OH CO₂Me 7.2

Key influences on stability from the data include:

Bridgehead Substitution: Introducing a methyl group at the bridgehead (2b) increases stability

compared to the unsubstituted adduct (2a). Bulkier aromatic groups like dansyl (2c) further enhance
stability [4].

Ester Group Electronics and Sterics: Bulkier ester groups (e.g., t-butyl, 2h) and strong electron-
withdrawing groups (e.g., trifluoromethyl, 2r/s) can significantly alter the half-life [4].

N-Substitution on Linker: Methylation of a sulfonamide nitrogen on the side chain (cf. 2c vs. 2d)
drastically reduces adduct stability, likely by disrupting a stabilizing intramolecular hydrogen bond [3]

[4].

Applications in Drug Delivery and Bioconjugation
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OND reagents have been successfully explored for covalent modification of proteins like serum albumin

(SA), a common macromolecular drug carrier [4]. The workflow for this application is illustrated below.

Select OND Reagent
Based on Desired Release Rate

Conjugate with Carrier Protein
(e.g., Serum Albumin via Cys or Lys)

Form Stable OND-Protein Adduct

Controlled Release of Drug
via rDA Fragmentation

Click to download full resolution via product page

The workflow for using OND reagents in drug delivery, from reagent selection to cargo release.

High Selectivity and Speed: ONDs show a strong preference for thiols over amines, with a

selectivity of >1000-fold. Labeling of the single cysteine in bovine serum albumin (BSA) is complete
within minutes at mid-micromolar concentrations [4].

Tunable Release Profiles: By selecting different OND coupling partners (thiols or amines) and
modifying the OND structure, the release half-life of a conjugated cargo can be tuned from 40
minutes to over 7 days at 37°C. OND-amine adducts are generally more stable than OND-thiol
adducts [4].

Acid-Sensitivity: The rDA fragmentation of OND-amine adducts is sensitive to acidic conditions,
providing an additional mechanism for controlled release in environments like tumor tissue or cellular

endosomes [4].

Key Experimental Protocols

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3432588/
https://www.smolecule.com/products/s608411?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3432588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3432588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3432588/
https://www.smolecule.com/products/s608411?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Synthesis of OND Diesters

OND diesters are readily synthesized in a single step.

Reaction: A Diels-Alder cycloaddition between a furan derivative and dialkyl acetylenedicarboxylate

[4].
Procedure: Combine the furan and acetylenedicarboxylate in an appropriate solvent. The reaction is

high-yielding and tolerates a wide range of functional groups (sulfonamides, amides, ureas, alcohols,
thioethers), though thioureas and free furfurylamine can lead to side reactions [4].

Formation of OND-Thiol Adducts

This is the key "click" step for bioconjugation.

Procedure: Add β-mercaptoethanol (or other thiols) to the OND diester in acetonitrile with a catalytic

amount of a tertiary amine base [4].
Outcome: The reaction proceeds with high exo-selectivity and regiospecificity to give the 3-exo-syn

adduct in near-quantitative yield [4].

Monitoring Adduct Stability and Release Kinetics

Method 1 (NMR): Dissolve the OND-thiol or OND-amine adduct in an appropriate deuterated solvent

(e.g., CDCl₃). Monitor the decomposition by ¹H NMR at room temperature, fitting the decay to a first-
order kinetic model to determine the half-life [4].

Method 2 (HPLC/UV): Incubate the adduct in an aqueous buffer (e.g., pH 7 phosphate buffer, with or
without DMSO cosolvent). Withdraw aliquots over time and analyze by HPLC, tracking the

disappearance of the adduct or the appearance of the thiomaleate/furan products [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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